molecular formula C17H14N2OS B2789544 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 38956-32-0

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2789544
CAS No.: 38956-32-0
M. Wt: 294.37
InChI Key: XPUBULNOUXFYNL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor activity.

    2-(4-Chlorophenyl)benzothiazole: Studied for its antimicrobial properties.

    2-(4-Nitrophenyl)benzothiazole: Investigated for its potential as an anti-inflammatory agent.

Uniqueness

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-11-3-8-15-16(9-11)21-17-18-14(10-19(15)17)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBULNOUXFYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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